![molecular formula C12H10FNO B175614 [6-(4-Fluorophenyl)pyridin-3-YL]methanol CAS No. 135958-92-8](/img/structure/B175614.png)

[6-(4-Fluorophenyl)pyridin-3-YL]methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

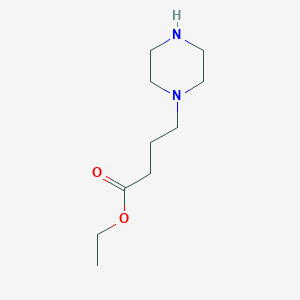

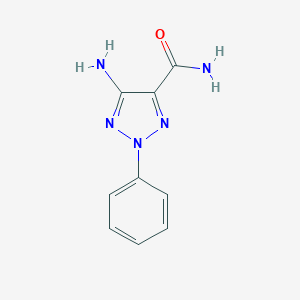

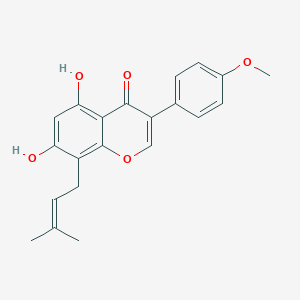

“[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is a chemical compound with the molecular formula C12H9FNO . It consists of a pyridine ring that is substituted with a 4-fluorophenyl group at the 5-position and a hydroxymethyl group at the 3-position .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is characterized by a pyridine ring substituted with a 4-fluorophenyl group and a hydroxymethyl group .Physical And Chemical Properties Analysis

“[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is a chemical compound with the molecular formula C12H10FNO . Further physical and chemical properties are not specified in the search results.科学研究应用

Applications in Kinase Inhibition

Compounds with a substituted pyridine ring, similar to [6-(4-Fluorophenyl)pyridin-3-yl]methanol, have been explored for their potential as kinase inhibitors. The design, synthesis, and activity studies of such compounds, especially in the context of p38 mitogen-activated protein (MAP) kinase, demonstrate the relevance of these structures in developing selective inhibitors for therapeutic purposes. This kinase plays a critical role in inflammatory processes, and inhibitors can potentially manage diseases characterized by excessive inflammation (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Diagnostic Applications

The use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers is a significant application. Methanol's detection in transformer oils, related to the degradation of insulating paper, underscores its utility in monitoring and maintenance practices within the electrical power industry (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).

Hydrogen Production

Methanol serves as a liquid hydrogen carrier, facilitating hydrogen production through various reforming processes. The development of catalysts and reactor technologies for methanol steam reforming, partial oxidation, and other methods are crucial for advancing hydrogen fuel technologies. This area of research aims at improving the efficiency and sustainability of hydrogen production, with implications for fuel cell applications and the broader hydrogen economy (García, Arriola, Chen, & de Luna, 2021).

Environmental and Analytical Chemistry

Methanol's role in environmental science, particularly in the study of methanotrophs and methane oxidation, highlights its importance in both mitigating greenhouse gas emissions and in biotechnological applications. Methanotrophs, which utilize methane as their carbon source, can produce valuable products like methanol, showcasing an intersection of environmental science and industrial biotechnology (Strong, Xie, & Clarke, 2015).

Methanol in Supercritical Water Oxidation

The study of methanol oxidation in supercritical water illustrates its relevance in waste treatment technologies and in understanding the kinetics of organic compound oxidation under extreme conditions. This research area is pertinent for designing efficient processes for hazardous waste remediation and for exploring the fundamental aspects of chemical reactions in supercritical fluids (Vogel et al., 2005).

未来方向

属性

IUPAC Name |

[6-(4-fluorophenyl)pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-7,15H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJSEQHITGOQTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(4-Fluorophenyl)pyridin-3-YL]methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)

![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)